N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-cycloheptyltriazole-4-carboxamide
Description
N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-cycloheptyltriazole-4-carboxamide: is a complex organic compound characterized by its unique bicyclic structure
Properties
IUPAC Name |
N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-cycloheptyltriazole-4-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H28N4O/c24-19(20-10-9-16-12-14-7-8-15(16)11-14)18-13-23(22-21-18)17-5-3-1-2-4-6-17/h7-8,13-17H,1-6,9-12H2,(H,20,24)/t14-,15+,16-/m1/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WRLMUQUKSMFCBN-OWCLPIDISA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCCC(CC1)N2C=C(N=N2)C(=O)NCCC3CC4CC3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCCC(CC1)N2C=C(N=N2)C(=O)NCC[C@@H]3C[C@H]4C[C@@H]3C=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H28N4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-cycloheptyltriazole-4-carboxamide typically involves multiple steps. The starting materials often include bicyclo[2.2.1]hept-5-ene derivatives and cycloheptyl amines. The key steps in the synthesis include:
Formation of the bicyclic intermediate: This is achieved through a Diels-Alder reaction between a diene and a dienophile.
Attachment of the triazole ring:
Coupling with cycloheptyl amine: The final step involves coupling the triazole intermediate with cycloheptyl amine under appropriate conditions, such as using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and DMAP (4-dimethylaminopyridine).
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms could be employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring, leading to the formation of epoxides or other oxidized derivatives.
Reduction: Reduction reactions can target the triazole ring or the bicyclic system, potentially yielding reduced triazole derivatives or hydrogenated bicyclic compounds.
Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or bicyclic rings are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include m-chloroperbenzoic acid (m-CPBA) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a palladium catalyst are often used.
Substitution: Reagents like alkyl halides and nucleophiles (e.g., amines, thiols) are used under conditions such as reflux or microwave-assisted heating.
Major Products:
Oxidation: Epoxides, ketones, and alcohols.
Reduction: Reduced triazole derivatives and hydrogenated bicyclic compounds.
Substitution: Various substituted triazole and bicyclic derivatives.
Scientific Research Applications
Chemistry:
Catalysis: The compound can serve as a ligand in transition metal catalysis, facilitating various organic transformations.
Materials Science: Its unique structure makes it a candidate for the development of novel polymers and materials with specific properties.
Biology and Medicine:
Drug Development: The compound’s triazole ring is a common motif in pharmaceuticals, making it a potential candidate for drug discovery and development.
Biological Probes: It can be used as a probe in biochemical assays to study enzyme activity or protein interactions.
Industry:
Coatings and Adhesives: The compound’s structure may impart desirable properties to coatings and adhesives, such as enhanced adhesion and durability.
Agriculture: It could be explored as a potential agrochemical for pest control or plant growth regulation.
Mechanism of Action
The mechanism of action of N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-cycloheptyltriazole-4-carboxamide involves its interaction with specific molecular targets. The triazole ring can interact with enzymes or receptors, modulating their activity. The bicyclic structure may enhance binding affinity and specificity. Pathways involved could include inhibition of enzyme activity, modulation of receptor signaling, or interference with protein-protein interactions.
Comparison with Similar Compounds
- N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-cyclohexyltriazole-4-carboxamide
- N-[2-[(1S,2S,4S)-2-bicyclo[2.2.1]hept-5-enyl]ethyl]-1-cyclopentyltriazole-4-carboxamide
Comparison:
- Structural Differences: The primary difference lies in the cycloalkyl group attached to the triazole ring. The cycloheptyl group in the target compound provides a larger and more flexible structure compared to cyclohexyl or cyclopentyl groups.
- Chemical Properties: The larger cycloheptyl group may influence the compound’s solubility, stability, and reactivity.
- Biological Activity: The unique structure of the target compound may result in different binding affinities and specificities compared to its analogs, potentially leading to distinct biological activities and applications.
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